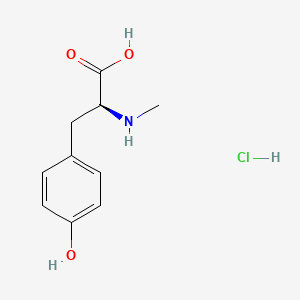

N-Methyl-L-tyrosine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-L-tyrosine HCl is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Catecholamine Synthesis and Metabolism

N-Methyl-L-Tyrosine HCl plays a significant role in influencing catecholamine synthesis. Research indicates that variations in L-tyrosine availability can significantly affect the metabolism of catecholamines like dopamine and norepinephrine. For example, acute increases in L-tyrosine levels have been shown to elevate catecholamine metabolism in specific brain regions, such as the medial prefrontal cortex (MPFC) and striatum . This suggests potential applications in treating neuropsychiatric disorders where catecholamine dysregulation is present.

Potential Therapeutic Use in Parkinson's Disease

L-Tyrosine is a precursor for L-DOPA, a common treatment for Parkinson's disease. This compound could potentially enhance the bioavailability of L-DOPA by increasing L-tyrosine levels through metabolic pathways. This could lead to improved therapeutic outcomes for patients suffering from this condition .

Biochemical Research

Enzyme Inhibition Studies

N-Methyl-L-Tyrosine has been utilized in studies investigating cholinesterase inhibition, which is relevant for conditions such as Alzheimer's disease. The compound's structural properties allow it to interact with acetylcholinesterase (AChE), providing insights into the design of more effective inhibitors . Molecular modeling studies have shown that derivatives of N-Methyl-L-Tyrosine can exhibit selective inhibition patterns, which are essential for developing targeted therapies.

Metabolic Rate Assessment

In vitro studies using cytosensor microphysiometry have demonstrated that N-Methyl-L-Tyrosine affects cellular metabolic rates. By measuring alterations in acidification rates in cell cultures exposed to varying concentrations of the compound, researchers can assess its impact on cellular metabolism and viability .

Case Studies and Experimental Findings

Propiedades

Número CAS |

262361-54-6 |

|---|---|

Fórmula molecular |

C10H14ClNO3 |

Peso molecular |

231.67 g/mol |

Nombre IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m0./s1 |

Clave InChI |

LIDVIUGMMFTRSD-FVGYRXGTSA-N |

SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |

SMILES isomérico |

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O.Cl |

SMILES canónico |

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |

Secuencia |

Y |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.